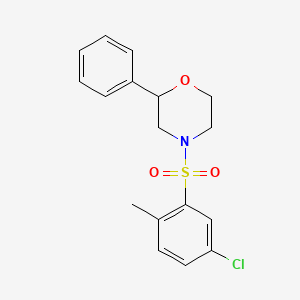

4-((5-Chloro-2-methylphenyl)sulfonyl)-2-phenylmorpholine

Description

Properties

IUPAC Name |

4-(5-chloro-2-methylphenyl)sulfonyl-2-phenylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO3S/c1-13-7-8-15(18)11-17(13)23(20,21)19-9-10-22-16(12-19)14-5-3-2-4-6-14/h2-8,11,16H,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTMCPYKPXEERU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Chloro-2-methylphenyl)sulfonyl)-2-phenylmorpholine typically involves the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with 2-phenylmorpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters more precisely.

Chemical Reactions Analysis

Types of Reactions

4-((5-Chloro-2-methylphenyl)sulfonyl)-2-phenylmorpholine can undergo various types of chemical reactions, including:

Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Azido, thiocyanato, or alkoxy derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its morpholine ring and sulfonyl group provide reactive sites that can be exploited in further chemical transformations. Researchers often employ it in the development of new materials with specific chemical properties, enhancing its utility in synthetic organic chemistry.

Biological Applications

Biochemical Probes

Due to its structural attributes, 4-((5-Chloro-2-methylphenyl)sulfonyl)-2-phenylmorpholine is being investigated as a probe in biochemical assays. The sulfonyl group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzymes or receptors involved in various metabolic pathways. This characteristic makes it valuable for studying enzyme kinetics and protein interactions.

Pharmacological Research

The compound is under investigation for its potential pharmacological properties, particularly in the realms of anti-inflammatory and anticancer activities. Preliminary studies suggest that it may inhibit certain cellular pathways critical for tumor growth and inflammation, making it a candidate for drug development against cancer and inflammatory diseases .

Anticancer Activity

Research has shown that derivatives of sulfonamide compounds exhibit cytotoxic activity against numerous human cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated significant antiproliferative effects against colon, breast, and cervical cancer cells. The mechanism is believed to involve apoptosis induction through inhibition of key metabolic enzymes essential for cancer cell proliferation .

Antimicrobial Properties

In vitro studies indicate that similar sulfonamide derivatives possess antimicrobial properties. These compounds have been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), showing effective minimal inhibitory concentrations (MIC) that suggest potential as therapeutic agents against resistant bacterial infections.

Research Findings Summary Table

| Application Type | Details |

|---|---|

| Chemical Synthesis | Intermediate for complex organic molecules; used in material development |

| Biochemical Probes | Potential inhibitor of enzymes/receptors; useful in enzyme kinetics studies |

| Pharmacological Research | Investigated for anti-inflammatory and anticancer properties; shows cytotoxic effects in vitro |

| Antimicrobial Activity | Effective against MRSA; MIC values indicate potential therapeutic use |

Mechanism of Action

The mechanism of action of 4-((5-Chloro-2-methylphenyl)sulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzymes or receptors. The phenyl and morpholine rings can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

4-(5-Chloro-2-methylphenyl)piperazine: Similar structure but with a piperazine ring instead of a morpholine ring.

5-Chloro-2-methylphenylsulfonamide: Lacks the phenylmorpholine moiety.

2-Phenylmorpholine: Lacks the sulfonyl and chloromethylphenyl groups.

Uniqueness

4-((5-Chloro-2-methylphenyl)sulfonyl)-2-phenylmorpholine is unique due to the combination of its sulfonyl group, chloromethylphenyl moiety, and phenylmorpholine structure. This unique combination imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Biological Activity

4-((5-Chloro-2-methylphenyl)sulfonyl)-2-phenylmorpholine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and anti-cancer therapies. This article reviews the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C16H18ClN1O2S

- Molecular Weight : 335.84 g/mol

- Functional Groups : Sulfonamide, morpholine, aromatic rings

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties through several mechanisms:

- Antioxidant Activity : The compound has been shown to reduce oxidative stress in neuronal cells by scavenging free radicals and enhancing the activity of endogenous antioxidants .

- Receptor Modulation : It acts as an antagonist at the α7 nicotinic acetylcholine receptor and influences the NMDA receptor's glycine coagonist site, which is crucial for synaptic plasticity and neuroprotection .

- Kynurenine Pathway Modulation : The compound may influence the kynurenine pathway, promoting the synthesis of kynurenic acid (KYNA), a neuroprotective metabolite, thereby potentially preventing neurodegenerative diseases .

Anti-Cancer Activity

This compound has shown promise in cancer treatment through:

- Inhibition of Tumor Cell Proliferation : Studies have reported that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth .

-

Mechanisms of Action :

- Induction of apoptosis in cancer cells.

- Inhibition of specific signaling pathways involved in tumor growth and metastasis.

Case Studies and Experimental Data

A summary of relevant studies is presented in the following table:

Q & A

Basic: What are the methodological steps to optimize the synthesis pathway for 4-((5-Chloro-2-methylphenyl)sulfonyl)-2-phenylmorpholine?

Answer:

A robust synthesis pathway should prioritize:

- Intermediate Selection : Use chlorinated sulfonyl precursors (e.g., 5-chloro-2-methylphenylsulfonyl chloride) to ensure regioselectivity during sulfonylation .

- Reaction Conditions : Employ polar aprotic solvents (e.g., DMF or THF) under nitrogen to minimize hydrolysis of the sulfonyl group. Catalytic bases like triethylamine can enhance coupling efficiency .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol can isolate the product. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How can X-ray crystallography confirm the structural conformation of this compound?

Answer:

Crystallographic analysis involves:

- Crystal Growth : Slow evaporation of a saturated solution in dichloromethane/hexane at 4°C to obtain single crystals .

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to measure reflections. For sulfonylated morpholines, expect space groups like P2₁/c due to asymmetric packing .

- Refinement : Software (e.g., SHELXL) refines bond lengths and angles. Key parameters: C–S bond (~1.76 Å), S=O bonds (~1.43 Å), and dihedral angles between the morpholine ring and aryl groups .

Advanced: How can researchers resolve contradictions between NMR and mass spectrometry data during characterization?

Answer:

Contradictions may arise from:

- Dynamic Effects : Rotamers in the sulfonyl group can split NMR peaks. Use variable-temperature NMR (e.g., 25°C to −60°C) to observe coalescence .

- Ionization Artifacts : In mass spectrometry (ESI-MS), adducts (e.g., [M+Na]⁺) may dominate. Compare with high-resolution data (HRMS) and isotopic patterns for validation .

- Impurity Interference : Cross-check with 2D NMR (COSY, HSQC) to assign proton-carbon correlations and rule out byproducts .

Advanced: What computational strategies predict the compound’s interactions with biological targets or material matrices?

Answer:

- Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., kinases). Parameterize the sulfonyl group’s partial charges via DFT (B3LYP/6-31G*) .

- Molecular Dynamics (MD) : Simulate the morpholine ring’s flexibility in lipid bilayers (CHARMM force field) to assess membrane permeability .

- QSAR Modeling : Correlate substituent effects (e.g., chloro vs. methyl groups) with activity using descriptors like logP and polar surface area .

Basic: What spectroscopic techniques are critical for validating the compound’s functional groups?

Answer:

- FT-IR : Confirm sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and morpholine (C-O-C asymmetric stretch at ~1250 cm⁻¹) .

- ¹H/¹³C NMR : Assign aryl protons (δ 7.2–7.8 ppm) and quaternary carbons (δ 120–140 ppm) via DEPT-135 .

- Raman Spectroscopy : Detect chlorine vibrations (C–Cl stretch at ~550 cm⁻¹) to confirm substitution .

Advanced: How can researchers address discrepancies in thermal stability data (e.g., TGA vs. DSC)?

Answer:

- Sample Preparation : Ensure identical particle sizes (sieved to <50 µm) to avoid heat transfer artifacts .

- Atmosphere Control : Run TGA under nitrogen to prevent oxidation, which may skew decomposition temperatures .

- Data Reconciliation : Cross-reference DSC endotherms (melting points) with TGA mass loss steps. For sulfonamides, expect decomposition >250°C due to sulfonyl group stability .

Basic: What safety protocols are essential when handling sulfonylated morpholine derivatives?

Answer:

- Waste Management : Segregate halogenated waste (e.g., chloro-containing byproducts) and neutralize acidic/basic residues before disposal .

- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and sealed containers to prevent inhalation/contact .

- Spill Response : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as hazardous waste .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Answer:

- Electron-Withdrawing Groups : Introduce nitro or trifluoromethyl groups to the phenyl ring to enhance sulfonyl’s electrophilicity, potentially boosting bioactivity .

- Morpholine Substitution : Replace the 2-phenyl group with heteroaromatics (e.g., pyridyl) to modulate solubility and π-π stacking .

- Chlorine Position : Compare 5-chloro vs. 4-chloro isomers via crystallography and docking to assess steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.